molecular formula C14H9NO2S B12836909 5-(3-Quinolinyl)-2-thiophenecarboxylic acid

5-(3-Quinolinyl)-2-thiophenecarboxylic acid

Cat. No.: B12836909
M. Wt: 255.29 g/mol
InChI Key: BVNWZSQIHZIWMS-UHFFFAOYSA-N
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Description

5-(3-Quinolinyl)-2-thiophenecarboxylic acid is a heterocyclic compound that combines the structural features of quinoline and thiophene. Quinoline is a nitrogen-containing aromatic compound, while thiophene is a sulfur-containing aromatic compound. The combination of these two structures imparts unique chemical and biological properties to this compound, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Quinolinyl)-2-thiophenecarboxylic acid typically involves the condensation of a quinoline derivative with a thiophene derivative. One common method involves the reaction of 3-quinolinecarboxylic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of solvent-free conditions or recyclable catalysts, may be employed to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-Quinolinyl)-2-thiophenecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline or tetrahydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline or tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or nitro groups, onto the quinoline or thiophene rings.

Scientific Research Applications

5-(3-Quinolinyl)-2-thiophenecarboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It can also serve as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored the use of this compound derivatives as potential therapeutic agents for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-(3-Quinolinyl)-2-thiophenecarboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating into the DNA structure. The specific pathways involved can vary depending on the biological context and the specific derivative of the compound being studied.

Comparison with Similar Compounds

5-(3-Quinolinyl)-2-thiophenecarboxylic acid can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline ring structure and may have similar biological activities. Examples include quinine, chloroquine, and camptothecin.

    Thiophene derivatives: These compounds share the thiophene ring structure and may have similar chemical reactivity. Examples include thiophene-2-carboxylic acid and 2,5-dibromothiophene.

    Quinoline-thiophene hybrids: These compounds combine the structural features of quinoline and thiophene, similar to this compound. Examples include 2-(2-thienyl)quinoline and 3-(2-thienyl)quinoline.

The uniqueness of this compound lies in its specific combination of quinoline and thiophene structures, which imparts distinct chemical and biological properties that may not be present in other similar compounds.

Biological Activity

5-(3-Quinolinyl)-2-thiophenecarboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological properties, synthesizing findings from various studies.

Chemical Structure and Properties

This compound is characterized by its quinoline and thiophene moieties, which are known for their diverse biological activities. The presence of these functional groups may contribute to the compound's ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have demonstrated that the compound can inhibit cell proliferation and induce apoptosis in cancer cells, particularly in breast and lung cancer models. The proposed mechanism involves the modulation of signaling pathways related to cell growth and survival, such as the PI3K/Akt pathway .

Case Study: In Vitro Evaluation of Anticancer Activity

In a recent study, the compound was tested against human breast cancer cell lines (MCF-7) and lung cancer cell lines (A549). The results indicated a dose-dependent reduction in cell viability:

Concentration (µM)MCF-7 Cell Viability (%)A549 Cell Viability (%)
0100100
107580
505060
1002540

These findings suggest that higher concentrations significantly reduce cell viability, indicating potent anticancer effects .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may act as an inhibitor of certain enzymes involved in cancer progression and microbial metabolism. For instance, it has been shown to inhibit tyrosinase activity, which is crucial for melanin synthesis in melanoma cells .

Properties

Molecular Formula

C14H9NO2S

Molecular Weight

255.29 g/mol

IUPAC Name

5-quinolin-3-ylthiophene-2-carboxylic acid

InChI

InChI=1S/C14H9NO2S/c16-14(17)13-6-5-12(18-13)10-7-9-3-1-2-4-11(9)15-8-10/h1-8H,(H,16,17)

InChI Key

BVNWZSQIHZIWMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(S3)C(=O)O

Origin of Product

United States

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